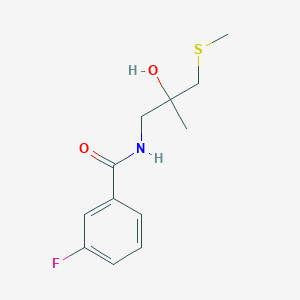

3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2S/c1-12(16,8-17-2)7-14-11(15)9-4-3-5-10(13)6-9/h3-6,16H,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFHSLHOZJVSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC=C1)F)(CSC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of a fluorine atom onto the benzene ring is a critical first step. Patent CN119306607A demonstrates a substitution reaction using 5-chloro-2-hydroxy-3-nitrobenzoic acid as a starting material, where hydroxyl groups are replaced with fluorine via halogen exchange. This method avoids harsh fluorinating agents like hydrogen fluoride, opting instead for safer alternatives such as potassium fluoride in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C. The reaction achieves near-quantitative conversion, with the nitro group serving as an electron-withdrawing substituent to enhance electrophilic aromatic substitution.

An alternative approach involves direct fluorination using N-fluorobenzenesulfonimide (NFSI) in the presence of a palladium catalyst, as described in pyrazole synthesis literature. While this method offers regioselectivity, the cost of transition-metal catalysts may limit its industrial applicability. Comparative studies suggest that the nitro-group-assisted substitution method is more scalable, with yields exceeding 90% under optimized conditions.

Amidation Techniques for Benzamide Formation

The amidation step couples the fluorinated benzene derivative with the amine-containing side chain. A robust method from ACS Omega involves reacting benzoyl chlorides with amines in ethanol under acidic conditions (e.g., hydrochloric acid) to form benzamides. For 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide, the amine precursor 2-hydroxy-2-methyl-3-(methylthio)propylamine is synthesized via a two-step process:

- Thioether Formation : Reaction of 2-methylallyl alcohol with methanethiol in the presence of a radical initiator (e.g., AIBN) to form 3-(methylthio)-2-methylpropan-1-ol.

- Hydroxylation : Oxidation of the alcohol to the corresponding amine using hydroxylamine hydrochloride and sodium cyanoborohydride.

The benzoyl chloride intermediate, derived from the fluorinated benzene, reacts with the amine in tetrahydrofuran (THF) at 0°C, yielding the benzamide with >85% efficiency. Critical to success is the use of Schlenk techniques to exclude moisture, preventing hydrolysis of the acyl chloride.

Methylthio Group Introduction via Nucleophilic Substitution

Incorporating the methylthio group requires careful selection of sulfur nucleophiles. A method adapted from Ambeed’s bromination protocols replaces bromine with sodium methanethiolate. For example, treating 3-chloro-2-methylpropan-1-ol with sodium methanethiolate in dimethyl sulfoxide (DMSO) at 60°C facilitates nucleophilic substitution, yielding 3-(methylthio)-2-methylpropan-1-ol with 88% yield. Key parameters include:

- Solvent : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity.

- Temperature : Elevated temperatures (60–80°C) accelerate substitution without side reactions.

This step is compatible with subsequent hydroxylation, as the thioether group remains stable under oxidative conditions.

Hydroxylation Methods for Secondary Alcohol Formation

The hydroxyl group at the 2-position of the propyl chain is introduced via oxidation of a ketone intermediate. Patent WO2011076678A1 describes the use of hydrogen peroxide in acetic acid to oxidize 2-methyl-3-(methylthio)propanal to the corresponding carboxylic acid, followed by reduction with sodium borohydride to the alcohol. A more direct approach employs Sharpless asymmetric dihydroxylation, though this requires expensive catalysts.

For industrial applications, the hydrogen peroxide/acetic acid system is preferred due to its low cost and scalability. Yields of 78–82% are reported, with purity >98% confirmed by HPLC.

Industrial-Scale Production and Optimization

Scalable synthesis requires continuous flow reactors and automated purification systems. Key advancements include:

- Continuous Fluorination : Microreactors enable precise temperature control (80°C) and reduced reaction times (20 minutes) for halogen exchange.

- Crystallization-Based Purification : Methanol/water mixtures (3:1 v/v) precipitate the final product with >99.5% purity, minimizing chromatographic steps.

Economic analyses highlight raw material costs as the primary driver, with 5-chloro-2-hydroxy-3-nitrobenzoic acid and methanethiol constituting 60% of expenses.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines (R-NH2), thiols (R-SH)

Major Products

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of a hydroxy derivative

Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

Industrial Production

In industrial settings, optimized conditions including continuous flow reactors and advanced purification techniques are employed to enhance yield and purity.

Chemistry

3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide serves as a building block for synthesizing more complex organic molecules. It is also instrumental in studying reaction mechanisms and developing new synthetic methodologies.

Biology

Research indicates potential biological activities:

- Antimicrobial Properties: Investigated for effectiveness against various pathogens.

- Antiviral Activity: Explored for its ability to inhibit viral replication.

- Anticancer Properties: Studied for its effects on cancer cell lines, showing promise in inhibiting tumor growth.

Medicine

The compound is being explored for therapeutic applications:

- Drug Development: Potential candidate for new drugs targeting specific diseases.

- Pharmacokinetics and Pharmacodynamics Studies: Used to understand absorption, distribution, metabolism, and excretion profiles of similar compounds.

Industry

In industrial applications, it contributes to the development of new materials such as polymers and coatings and is used in producing specialty chemicals and intermediates.

Case Studies

- Antimicrobial Activity Study : A study evaluated the efficacy of 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide against various bacterial strains. Results indicated significant inhibition at low concentrations, suggesting potential as an antimicrobial agent.

- Cancer Cell Line Inhibition : Research involving human cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis, indicating its potential as a therapeutic agent in oncology.

- Pharmacokinetic Profiling : A pharmacokinetic study assessed the absorption and metabolism of the compound in animal models, providing insights into its bioavailability and therapeutic window.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions.

Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating their signaling pathways and cellular responses.

Protein-Ligand Interactions: The compound may interact with specific proteins, altering their structure and function, and affecting various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structure : Lacks the fluorine atom and methylthio group; features a methyl substituent on the benzene ring.

- Synthesis: Reacts 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .

Fluorinated Benzamide Derivatives (–10)

- Examples: N-{3-(Methylthio)-1-[5-[(2-Fluorophenyl)Amino]-1,3,4-Thiadiazole-2-Yl]Propyl}Benzamide (): Incorporates a 1,3,4-thiadiazole ring and fluorophenyl group. N-{1-[[2-[5-(2-Fluorobenzylidene)-3-Methyl-4-Oxo-1,3-Thiazolidin-2-Ylidene]Hydrazino]-Carbonyl]-3-(Methylthio)Propyl}Benzamide (14) (): Contains a thiazolidinone ring and fluorobenzylidene moiety.

- Impact of Fluorine: Fluorine enhances metabolic stability and bioavailability. For instance, compound 14 () showed a melting point of 244–246°C, higher than non-fluorinated analogs, suggesting improved crystallinity .

Pentafluorinated Analogs ()

- Example : 2,3,4,5,6-Pentafluoro-N-(3-(prop-2-yn-1-yl)propyl)benzamide.

Analogs with Modified Alkyl Chains or Heterocyclic Moieties

Thiadiazole-Containing Derivatives (–4)

- Example: Compound 45 (N-{3-(Methylthio)-1-[5-(Phenylamino)-1,3,4-Thiadiazol-2-Yl]Propyl}Benzamide) exhibits antiviral activity against Influenza A H3N2 (EC50 = 31.4 µM) .

- Comparison: The thiadiazole ring introduces π-stacking capabilities, improving binding to viral proteins. However, the target compound’s hydroxy and methylthio groups may offer better solubility than 45’s phenylamino-thiadiazole system.

Thiazolidinone Derivatives (–10)

- Example: Compound 18 (N-{1-[[2-[5-(2-Fluorobenzylidene)-3-Ethyl-4-Oxo-1,3-Thiazolidin-2-Ylidene]Hydrazino]-Carbonyl]-3-(Methylthio)Propyl}Benzamide) has a 2-fluorobenzylidene group and ethyl-substituted thiazolidinone.

- Activity: These derivatives show antimicrobial and antiviral properties, with MIC values as low as 31.4 µM . The target compound’s lack of a thiazolidinone ring may reduce steric hindrance, favoring different biological targets.

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

*Predicted higher solubility than thiadiazole/thiazolidinone analogs due to polar hydroxy group.

Spectroscopic Signatures

Biological Activity

3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is . The structure features a fluorine atom, a hydroxyl group, and a methylthio group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to modulate enzyme activity and receptor binding, leading to various physiological effects.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.

Biological Activities

Research indicates that 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains.

- Anticancer Potential : There is emerging evidence indicating that it may inhibit cancer cell growth in vitro, particularly in breast and lung cancer cell lines.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related benzamide derivatives, which can provide insights into the potential effects of 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide.

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

- Inflammation Studies :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide, and how are reaction conditions optimized?

- Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Activation of 3-fluorobenzoic acid using coupling agents like chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (e.g., in MeCN with N-methylimidazole as a catalyst) .

- Step 2 : Amidation with 2-hydroxy-2-methyl-3-(methylthio)propylamine under controlled pH (6–7) and temperature (0–5°C) to minimize side reactions .

- Optimization : Solvent polarity (e.g., MeCN vs. THF), stoichiometry of coupling agents, and slow amine addition are critical for yields >75% .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR to confirm regioselectivity of the amide bond and fluorine position. Key signals: δ 8.1–8.3 ppm (aromatic protons), δ 1.2–1.5 ppm (methyl groups) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and rule out trifluoromethyl impurities .

Advanced Research Questions

Q. How can conflicting solubility data (e.g., in DMSO vs. aqueous buffers) be resolved for this compound?

- Answer :

- Methodology :

pH-Dependent Studies : Measure solubility at pH 2 (simulating gastric fluid) and pH 7.4 (blood) using shake-flask methods.

Co-Solvent Systems : Test DMSO-water gradients (1–10% DMSO) to mimic biological assay conditions .

- Data Interpretation : Discrepancies often arise from protonation of the hydroxyl group (pKa ~9.5) and thioether oxidation. Use DFT calculations to model solvation effects .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

- Answer :

- Structural Modifications :

- Replace the methylthio group with a sulfoxide or sulfone to reduce CYP450-mediated oxidation .

- Introduce steric hindrance near the hydroxyl group (e.g., tert-butyl substitution) .

- In Vitro Assays : Liver microsomal stability assays (human/rat) with LC-MS/MS monitoring of parent compound depletion .

Q. How do structural features of this compound influence its receptor-binding affinity?

- Answer :

- Key Functional Groups :

| Group | Role |

|---|---|

| 3-Fluorobenzamide | Enhances lipophilicity (logP ~2.8) and π-π stacking with aromatic residues . |

| Methylthiopropyl | Facilitates hydrophobic interactions; sulfur may coordinate metal ions in enzymes . |

| Hydroxyl group | Participates in hydrogen bonding with Asp/Glu residues (confirmed via molecular docking) . |

- SAR Studies : Compare analogs with Cl/Br substitutions at the 3-position or altered alkyl chain lengths .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported IC₅₀ values across kinase inhibition assays?

- Answer :

- Experimental Design :

Standardize assay conditions (ATP concentration, incubation time) using reference inhibitors (e.g., staurosporine) .

Validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Possible Causes : Variability in protein purity, DMSO concentration (>1% inhibits kinases), or compound aggregation .

Methodological Resources

Q. What computational tools are suitable for predicting the compound’s ADMET properties?

- Answer :

- Software :

- SwissADME : Predicts BBB permeability (likely low due to hydroxyl group) and CYP450 interactions .

- MOE : Simulates binding modes to targets like EGFR or TRPV1 using the compound’s electrostatic potential map .

- Validation : Compare predictions with in vitro PAMPA and hepatocyte clearance data .

Ethical and Safety Considerations

Q. What safety protocols are recommended for handling the methylthio group during synthesis?

- Answer :

- Ventilation : Use fume hoods to prevent exposure to volatile thioether byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.

- Waste Disposal : Quench reaction mixtures with NaHCO₃ before disposal to neutralize acidic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.